2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol;hydrochloride
Description
Chemical Identity: 2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol hydrochloride (PF-04217903 hydrochloride) is a small-molecule inhibitor targeting the mesenchymal-epithelial transition factor (c-MET) tyrosine kinase. Its molecular formula is C₁₉H₁₆N₈O·HCl, with a molecular weight of 408.84 g/mol . The compound is an ATP-competitive inhibitor, selectively blocking c-MET autophosphorylation and downstream signaling pathways (e.g., AKT, STAT5, Gab-1) critical for tumor proliferation and metastasis .
Properties
IUPAC Name |
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O.ClH/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;/h1-5,8-10,12,28H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQFZZOIHJTGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736061 | |
| Record name | 2-(4-{1-[(Quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159490-81-9 | |
| Record name | PF-04217903 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159490819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{1-[(Quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04217903 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA0E6NGB9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Route to the Core Compound
The synthesis involves multi-step heterocyclic chemistry, starting from appropriately substituted pyrazole and triazolo-pyrazine precursors.
- Formation of the triazolo[4,5-b]pyrazine core: This is typically achieved by cyclization reactions involving hydrazine derivatives and pyrazine precursors under reflux conditions in ethanol or other suitable solvents.
- Attachment of the quinolin-6-ylmethyl substituent: This step involves alkylation or substitution reactions where the quinoline moiety is introduced via its 6-position, often using bromomethylquinoline derivatives under basic or acidic catalysis.
- Coupling with pyrazol-1-yl ethanol: The final step links the pyrazolyl ethanol group to the triazolo-pyrazine core, typically through nucleophilic substitution or condensation reactions.
Preparation of Hydrochloride Salt
The hydrochloride salt is prepared by reacting the free base form of the compound with hydrochloric acid under controlled conditions to yield the crystalline salt.
- The reaction is generally conducted in anhydrous solvents such as ethanol or ethyl acetate.
- The salt formation is followed by crystallization, often by slow evaporation or cooling to induce formation of pure polymorphs.
- The crystalline hydrochloride salt exhibits improved dissolution and stability properties compared to the free base.
Polymorphs and Salt Forms Characterization
Polymorph screening is essential to identify the most stable and pharmaceutically viable form.
Detailed Research Findings on Preparation
- The preparation of the mesylate salt of the compound was described as a crystalline polymorph with advantageous properties, suggesting similar methodologies apply to hydrochloride salt preparation.
- The synthetic methods emphasize maintaining chemical and enantiomeric stability, which is critical for biological activity.
- Refluxing in ethanol with acid catalysis is a common theme for cyclization and salt formation steps.
- Purification is typically achieved by recrystallization from solvents like DMF/ethanol mixtures to isolate pure polymorphs.
Summary Table of Preparation Conditions
Chemical Reactions Analysis
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the triazolo[4,5-b]pyrazine core.
Substitution: Substitution reactions are common, especially at the pyrazole and ethanol groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol, also known as PF-04217903, is a chemical compound with potential applications in treating hyperproliferative disorders . It functions as an orally active tyrosine kinase inhibitor, which means it can block the activation of receptor tyrosine kinases, interrupting their downstream signaling pathways . The drug has the ability to induce apoptosis (programmed cell death) and cell cycle arrest, suggesting it could be an effective antineoplastic agent for cancer diagnosis and treatment .
Key Properties
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: If on skin, wash with plenty of water.
- P304+P340: If inhaled, remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a poison center or doctor if you feel unwell.
- P321: Specific treatment (see supplemental first aid instructions on this label).
- P332+P313: If skin irritation occurs, get medical advice/attention.
- P337+P313: If eye irritation persists, get medical advice/attention.
- P362: Take off contaminated clothing and wash it before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.
Mechanism of Action
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol;hydrochloride exerts its effects by selectively inhibiting the c-Met kinase. The compound binds to the ATP-binding site of c-Met, preventing its phosphorylation and subsequent activation. This inhibition disrupts c-Met-mediated signal transduction pathways, leading to reduced tumor cell proliferation, survival, migration, and invasion . Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis in tumor models .
Comparison with Similar Compounds
Pharmacological Profile :
- EC₅₀: 10 nM for c-MET phosphorylation inhibition; 13 nM for tumor growth suppression in GTL-16 xenograft models .
- Solubility : The hydrochloride salt enhances stability and solubility compared to the free base or mesylate form (CAS: 956906-93-7) .
- Clinical Relevance: Developed for cancers with c-MET dysregulation, including renal cell carcinoma (RCC) and non-small-cell lung cancer (NSCLC) .
Comparison with Similar c-MET Inhibitors
Structural and Mechanistic Differences
The table below highlights key distinctions between PF-04217903 hydrochloride and other c-MET-targeting agents:
Key Observations :
- Selectivity : PF-04217903 demonstrates >1,000-fold selectivity for c-MET over other kinases (e.g., KDR, EGFR), unlike multi-targeted agents like foretinib .
- Resistance Profile : Unlike crizotinib, PF-04217903 avoids ALK-mediated resistance mechanisms .
- Therapeutic Window : PF-04217903’s selectivity reduces off-target toxicity compared to foretinib, which causes hypertension and fatigue due to VEGFR2 inhibition .
Pharmacokinetic and Pharmacodynamic Comparisons
| Parameter | PF-04217903 Hydrochloride | Crizotinib | Foretinib |
|---|---|---|---|
| Oral Bioavailability | High (preclinical models) | 43–60% in humans | Low (food-dependent) |
| Half-life (t₁/₂) | ~6 hours (murine) | 42 hours | 32–48 hours |
| Metabolism | CYP3A4-mediated | CYP3A4-mediated | CYP3A4/CYP2C8 |
| Drug-Drug Interactions | Moderate (CYP3A4 substrates) | Significant (CYP3A4 inducers/inhibitors) | High (narrow therapeutic index) |
Clinical Efficacy and Limitations
- Phase I trials highlighted dose-dependent c-MET suppression but insufficient antitumor activity in heterogeneous populations .
- Crizotinib : Approved for ALK+ NSCLC, but c-MET inhibition is a secondary effect. Resistance arises via ALK mutations (e.g., L1196M) .
Biological Activity
The compound 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol;hydrochloride (CAS No. 956905-27-4) is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.38 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
1. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds similar to the target compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone, which achieved 76% inhibition at 1 µM .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The target compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | NCI-H460 | 42.30 | Inhibits cell proliferation |
| Compound C | Hep-2 | 3.25 | Cytotoxicity via apoptosis |
These compounds exhibit mechanisms such as apoptosis induction and inhibition of cell proliferation, making them promising candidates for cancer therapy .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds have been tested against various bacterial strains with notable results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Bacillus subtilis | 40 µg/mL |
| Aspergillus niger | 40 µg/mL |
These findings suggest that the target compound may possess significant antimicrobial properties, potentially useful in treating infections .
4. Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of pyrazole derivatives through inhibition of metabolic enzymes relevant to neurodegenerative disorders. For example, certain compounds have shown potent inhibition of acetylcholinesterase (AChE), with IC50 values as low as 66.37 nM , indicating their potential in treating conditions like Alzheimer's disease .
Case Studies
Several studies have focused on the biological activity of related pyrazole compounds:
- Selvam et al. synthesized a series of pyrazole derivatives and reported significant anti-tubercular activity against Mycobacterium tuberculosis with MIC values comparable to standard treatments .
- Xia et al. evaluated the antitumor activity of pyrazole-linked thiourea derivatives, noting significant growth inhibition in various cancer cell lines .
Q & A
Q. What are the common synthetic routes for synthesizing triazolo-pyrazine derivatives like 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol;hydrochloride?
Basic The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing chalcones with substituted hydrazines in ethanol for 12–24 hours forms pyrazoline intermediates, which are further functionalized . Key steps include:
- Cyclization : Ethanol reflux (12–24 h) with hydrazine derivatives.
- Functionalization : Coupling with quinoline or triazolo-pyrazine moieties via nucleophilic substitution or cross-coupling reactions.
Methodological Tip : Monitor reaction progress using TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) and purify via recrystallization (ethanol/DMF mixtures) .
Q. How can reaction conditions be optimized to improve yield and purity of triazolo-pyrazine intermediates?
Advanced Use Design of Experiments (DoE) to systematically vary parameters (solvent, temperature, catalyst). For example:
Biological Evaluation
Q. What in vitro assays are suitable for evaluating the bioactivity of quinoline-triazolo-pyrazine hybrids?
Basic Standard assays include:
- Kinase inhibition : ATP-binding site competition assays (IC50 determination).
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Cytotoxicity : Selectivity testing using non-cancerous cell lines (e.g., HEK-293).
Methodological Note : Use DMSO as a solubilizing agent (<0.1% v/v to avoid solvent toxicity) .
Q. How can contradictory bioactivity data (e.g., high potency in vitro vs. low in vivo efficacy) be resolved?
Advanced
- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 monolayer).
- Structure-Activity Relationship (SAR) : Modify substituents on the quinoline or pyrazole rings to enhance bioavailability. For example, introducing hydrophilic groups (e.g., –OH, –COOH) improves aqueous solubility .
Computational & Mechanistic Studies
Q. What computational tools are effective for predicting binding modes of triazolo-pyrazine derivatives with biological targets?
Basic
- Molecular Docking : AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.
- Pharmacophore Modeling : Identify critical binding features (e.g., hydrogen-bond acceptors on triazolo-pyrazine).
Advanced - Quantum Mechanical/Molecular Mechanical (QM/MM) : Simulate reaction pathways for covalent inhibitor design .
- Machine Learning : Train models on existing bioactivity data to predict novel analogs .
Q. How can in silico methods guide the resolution of ambiguous spectroscopic data (e.g., overlapping NMR signals)?
Advanced
- Density Functional Theory (DFT) : Calculate theoretical NMR shifts (e.g., using Gaussian 16) and compare with experimental data to assign signals.
- Dynamic NMR Analysis : Simulate temperature-dependent spectra to resolve conformational exchange .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Advanced
Q. How can researchers ensure reproducibility in multi-step syntheses of complex heterocycles?
- Standardized Protocols : Document solvent purity, catalyst lot numbers, and humidity control.
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction intermediates .
Conflict Resolution in Experimental Data
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Q. Tables for Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
